An In-Depth Technical Guide to (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate: A Cornerstone Chiral Building Block
An In-Depth Technical Guide to (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate: A Cornerstone Chiral Building Block
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of efficacy and safety. Chiral building blocks—enantiomerically pure compounds used as starting points for complex syntheses—are the foundational elements that enable precise control over the three-dimensional architecture of a drug candidate.[1][2] Among these, derivatives of pyroglutamic acid stand out for their rigid, predictable conformation and versatile chemical handles.
This guide provides a comprehensive technical overview of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (CAS: 35418-16-7), a prominent member of this class. While the user's initial query specified the (R)-enantiomer, the vast majority of commercially available material and published literature focuses on the (S)-enantiomer, derived from naturally abundant L-glutamic acid. Therefore, this document will focus on the well-characterized (S)-enantiomer as a representative and strategically vital synthon for researchers, scientists, and drug development professionals. We will dissect its properties, analytical signature, synthesis, and applications, providing the causal insights necessary for its effective deployment in a research and development setting.
Section 1: Physicochemical and Structural Properties
A thorough understanding of a building block's physical properties is the bedrock of reliable and reproducible synthesis. These parameters dictate choices in reaction solvents, purification methods, and storage conditions. The properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | [1][3] |
| Synonyms | tert-Butyl L-pyroglutamate, L-Pyroglutamic acid tert-butyl ester | [4][5] |
| CAS Number | 35418-16-7 | [3][4] |
| Molecular Formula | C₉H₁₅NO₃ | [3][4] |
| Molecular Weight | 185.22 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid or powder | [7] |
| Melting Point | 93 - 108 °C | [1][8] |
| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [2] |
| Optical Rotation | [α]²⁰/D = +6° to +9° (c=1 in ethanol) | [5][8] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Inferred from synthesis protocols |
Section 2: The Analytical Fingerprint: A Self-Validating System
Confirming the identity and purity of a starting material is a non-negotiable prerequisite for any synthetic campaign. The following spectroscopic data serve as the definitive fingerprint for (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate. An experienced scientist uses this suite of analyses not just as a checklist, but as a holistic confirmation of molecular integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of a molecule's carbon-hydrogen framework. The predicted spectra for this compound are clean and unambiguous, allowing for rapid verification.
-
¹H NMR (400 MHz, CDCl₃):
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δ ~6.5-7.0 ppm (br s, 1H): This broad singlet corresponds to the lactam N-H proton . Its broadness is characteristic of protons on nitrogen, often due to quadrupole broadening and potential hydrogen exchange.
-
δ ~4.1-4.3 ppm (dd, 1H): This signal arises from the chiral α-proton (C2-H) . It appears as a doublet of doublets due to coupling with the two non-equivalent protons on the adjacent C3 carbon. Its downfield shift is caused by the deshielding effects of the adjacent ester oxygen and lactam nitrogen.
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δ ~2.2-2.5 ppm (m, 4H): This complex multiplet represents the four protons of the two methylene groups (C3-H₂ and C4-H₂) in the pyrrolidinone ring.
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δ ~1.45 ppm (s, 9H): A sharp, strong singlet integrating to nine protons is the classic signature of the tert-butyl group protons. Its singlet nature confirms the absence of adjacent protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~176-178 ppm: Carbonyl carbon of the lactam (C5) .
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δ ~171-173 ppm: Carbonyl carbon of the tert-butyl ester (C1) .
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δ ~81-83 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃) .
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δ ~57-59 ppm: Chiral α-carbon (C2) , shifted downfield by the attached nitrogen and ester group.
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δ ~29-31 ppm: Methylene carbon (C4) .
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δ ~28.0 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃) .
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δ ~24-26 ppm: Methylene carbon (C3) .
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Infrared (IR) Spectroscopy
IR spectroscopy validates the presence of key functional groups. A properly calibrated instrument should reveal the following characteristic absorption bands for a KBr pellet or thin film sample.
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~3200-3300 cm⁻¹ (strong, broad): N-H stretching of the lactam.
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~2980 cm⁻¹ (medium): C-H stretching from the alkyl and tert-butyl groups.
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~1735-1745 cm⁻¹ (strong, sharp): C=O stretching of the tert-butyl ester . This is a critical peak to distinguish from the lactam carbonyl.
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~1680-1695 cm⁻¹ (strong, sharp): C=O stretching of the five-membered lactam ring . The ring strain slightly increases the frequency compared to an acyclic amide.
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~1150-1160 cm⁻¹ (strong): C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI), one would expect to see:
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m/z 186.1 [M+H]⁺: The protonated molecular ion.
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m/z 208.1 [M+Na]⁺: A common adduct observed with ESI.
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m/z 130.1 [M-C₄H₈+H]⁺: A major fragment corresponding to the loss of isobutylene from the tert-butyl ester, a characteristic and diagnostically significant fragmentation pathway.
Section 3: Synthesis and Manufacturing Insights
The most common and economically viable synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate begins with L-pyroglutamic acid. The direct esterification is challenging, but an effective method involves acid-catalyzed reaction with a large excess of a tert-butyl source.
Validated Laboratory Protocol: Perchloric Acid Catalyzed Esterification
This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[3] The causality is clear: a strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack, while the large excess of tert-butyl acetate serves as both reactant and solvent, driving the equilibrium toward the product.
Materials:
-
L-Pyroglutamic acid (1.0 eq)
-
tert-Butyl acetate (10-12 eq)
-
Perchloric acid (70% aq. solution, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane/diethyl ether mixture
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, suspend L-pyroglutamic acid (1.0 eq) in tert-butyl acetate (10-12 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Slowly and carefully add 70% perchloric acid (~0.1 eq) to the stirring suspension at room temperature. (CAUTION: Perchloric acid is a strong oxidizer and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE).
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:EtOAc with KMnO₄ stain), observing the consumption of the polar starting material.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing an excess of saturated aqueous sodium bicarbonate solution to neutralize the perchloric acid. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude residue.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a hexane/diethyl ether mixture, to afford the pure product as a white solid (typical yields ~70%).[3]
Section 4: Chemical Reactivity and Strategic Applications
The utility of this molecule stems from its two primary functional groups: the lactam and the tert-butyl ester. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The lactam N-H is weakly acidic and can be deprotonated or alkylated under specific conditions.
This combination makes it a valuable precursor in multi-step syntheses.
Key Applications:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: The pyroglutamate scaffold is a known pharmacophore that mimics the C-terminal dipeptide of angiotensin I. This building block has been used in the synthesis of potent ACE inhibitors, which are critical drugs for managing hypertension.[6][9]
-
Synthesis of Alkaloids: It serves as a chiral starting material for the asymmetric synthesis of complex natural products, such as the phenanthroindolizidine alkaloids (+)-tylophorine and antofine.[10]
-
PET Radioligand Development: The compound was a key starting material in the synthesis of radioligands for imaging the P2X7 receptor, a therapeutic target for neuroinflammation, demonstrating its utility in creating advanced diagnostic tools.[10]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If weighing out powder, a dust mask (N95) is recommended.[10]
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage is at room temperature, away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Conclusion
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for introducing stereochemical complexity and conformational rigidity into target molecules. Its robust physicochemical properties, well-defined analytical signature, and straightforward synthesis from a renewable precursor make it a reliable and valuable asset in any drug discovery program. By understanding the causal principles behind its synthesis and reactivity, researchers can leverage this building block to accelerate the development of novel therapeutics with greater precision and confidence.
References
-
Aribo Biotechnology. (n.d.). CAS: 35418-16-7 Name: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 5-oxo-L-prolinate. Retrieved from [Link]
-
Johnson, A. L., Price, W. A., Wong, P. C., Vavala, R. F., & Stump, J. M. (1985). Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. Journal of Medicinal Chemistry, 28(11), 1596–1602. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. Retrieved from [Link]
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Sawayama, T., Tsukamoto, M., Sasagawa, T., Nishimura, K., Deguchi, T., Takeyama, K., & Hosoki, K. (1990). Angiotensin-converting enzyme inhibitors: synthesis and biological activity of N-substituted tripeptide inhibitors. Chemical & Pharmaceutical Bulletin, 38(1), 110–115. Available at: [Link]
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